An In-depth Technical Guide to the Potential Biological Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives
An In-depth Technical Guide to the Potential Biological Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives
Abstract
The scaffold of 2-[(Carboxymethyl)(methyl)amino]benzoic acid, a hybrid structure possessing features of both N-substituted anthranilic acid and N-phenylglycine, represents a promising but underexplored area in medicinal chemistry. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogues provides a strong rationale for investigating its potential as a source of novel anti-inflammatory and anticancer agents. This technical guide synthesizes the available evidence, proposes likely mechanisms of action, and provides detailed experimental protocols for the synthesis and biological evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.
Introduction: The Chemical Rationale
The core molecule, 2-[(Carboxymethyl)(methyl)amino]benzoic acid, is an N-substituted derivative of anthranilic acid, a known pharmacophore.[1][2] Anthranilic acid derivatives, such as the fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, the N-carboxymethyl moiety is a key feature of N-phenylglycine derivatives, which have also been investigated for various biological activities. The combination of these two pharmacophores in a single molecule suggests the potential for synergistic or novel biological effects.
The exploration of derivatives of this core structure allows for the systematic investigation of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide will focus on two primary, evidence-based potential biological activities: anti-inflammatory and anticancer effects.
Potential Biological Activity: A Tale of Two Pathways
Based on the activities of structurally related compounds, derivatives of 2-[(Carboxymethyl)(methyl)amino]benzoic acid are prime candidates for investigation as both anti-inflammatory and anticancer agents. The mechanistic underpinnings of these potential activities are likely to converge on key signaling pathways that regulate cellular inflammation and proliferation.
Anti-inflammatory Activity: Targeting the Pillars of Inflammation
The anti-inflammatory potential of these derivatives is strongly suggested by the extensive research on N-substituted anthranilic acid and N-phenylglycine analogues.[4] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
The inflammatory response is often mediated by the production of prostaglandins, which are synthesized by COX-1 and COX-2.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6] Molecular modeling studies of N-phenylglycine derivatives have elucidated the key interactions within the COX-2 active site that contribute to their inhibitory activity.[7][8][9]
Beyond direct enzyme inhibition, some anthranilic acid derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and chemokines.[10] Inhibition of NF-κB activation presents a powerful strategy for controlling inflammation.
Caption: Proposed anti-inflammatory mechanisms of action.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The structural resemblance to known anticancer agents derived from anthranilic acid provides a strong impetus for evaluating these novel derivatives in oncology.[2][9][11] The potential anticancer mechanisms are likely to be multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and modulation of the tumor microenvironment.
A critical link between chronic inflammation and cancer is the NF-κB signaling pathway.[12] Constitutive activation of NF-κB is a hallmark of many cancers, where it promotes cell proliferation, survival, angiogenesis, and metastasis.[10][13] By inhibiting NF-κB, derivatives of 2-[(Carboxymethyl)(methyl)amino]benzoic acid could potentially suppress tumor growth and sensitize cancer cells to conventional therapies. Furthermore, some anthranilic acid derivatives have been shown to induce apoptosis and inhibit other critical pathways in cancer, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[14]
Caption: Putative anticancer mechanisms of action.
Experimental Protocols: A Roadmap for Discovery
The following protocols provide a framework for the synthesis and biological evaluation of 2-[(Carboxymethyl)(methyl)amino]benzoic acid derivatives. These methods are based on established procedures for structurally related compounds and should be optimized for the specific derivatives being investigated.
Synthesis of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives
A general synthetic route for the N-alkylation of anthranilic acid esters can be adapted for the synthesis of the core scaffold and its derivatives.[15][16]
Step-by-step Methodology:
-
Esterification of Anthranilic Acid: Protect the carboxylic acid of a substituted anthranilic acid as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
N-methylation: React the anthranilic acid ester with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., DMF) to yield the N-methylated intermediate.
-
N-alkylation with a Carboxymethyl Equivalent: React the N-methylated intermediate with an ethyl bromoacetate in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to introduce the carboxymethyl group.
-
Hydrolysis: Saponify the ester groups using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) to yield the final diacid derivative.
-
Purification: Purify the final compound using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The known spectral data for the parent compound can serve as a reference.[13]
Caption: General synthetic workflow for derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][17][18][19]
Step-by-step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds.[3]
Step-by-step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Data Presentation and Interpretation
To facilitate the analysis and comparison of results, all quantitative data should be presented in a clear and organized manner.
Table 1: In Vitro Anticancer Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) at 48h |
| Core Molecule | - | MCF-7 | To be determined |
| Derivative 1 | R₁ = Cl | MCF-7 | To be determined |
| Derivative 2 | R₂ = OCH₃ | MCF-7 | To be determined |
| Doxorubicin | (Positive Control) | MCF-7 | Reference value |
| Core Molecule | - | HCT116 | To be determined |
| Derivative 1 | R₁ = Cl | HCT116 | To be determined |
| Derivative 2 | R₂ = OCH₃ | HCT116 | To be determined |
| Doxorubicin | (Positive Control) | HCT116 | Reference value |
Table 2: In Vivo Anti-inflammatory Activity of 2-[(Carboxymethyl)(methyl)amino]benzoic Acid Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema at 3h |
| Vehicle Control | - | 0% |
| Core Molecule | 10 | To be determined |
| Core Molecule | 20 | To be determined |
| Derivative 1 | 10 | To be determined |
| Derivative 1 | 20 | To be determined |
| Indomethacin | 10 | Reference value |
Conclusion and Future Directions
The 2-[(Carboxymethyl)(methyl)amino]benzoic acid scaffold holds significant promise as a platform for the development of novel anti-inflammatory and anticancer agents. The structural rationale, based on the well-documented activities of its analogues, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for the synthesis and biological evaluation of derivatives of this core molecule.
Future research should focus on synthesizing a library of derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The most promising candidates can then be advanced to more complex preclinical models to evaluate their therapeutic potential. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- Park, J. H., et al. (2014). Inhibition of LPS-induced inflammatory mediators by 3-hydroxyanthranilic acid in macrophages through suppression of PI3K/NF-κB signaling pathways. Food and Chemical Toxicology, 72, 224-231.
- Aggarwal, B. B. (2011).
- Taniguchi, K., & Karin, M. (2018). NF-κB signaling in inflammation and cancer. Annual Review of Immunology, 36, 1-27.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Tan, X., et al. (2018). NF-B, inflammation, immunity and cancer: Coming of age. Nature Reviews Immunology, 18(5), 317-332.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Weigent, D. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50831.
- Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
- Bayoumi, W. A., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Current Pharmaceutical Design, 24(33), 3936-3947.
- Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8255-8263.
-
Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Request PDF. Retrieved from [Link]
- Kuchař, M., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4968.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Malik, A., et al. (2017). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
- Kaur, M., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 955-977.
- Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
- Al-Ostath, A. I., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(21), 7296.
-
Cocco, M. T., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ElectronicsAndBooks. Retrieved from [Link]
- Andersen, J., & Ulven, T. (2008). Process for the preparation of alkyl n-alkylanthranilate. Google Patents.
-
Bayoumi, W. A., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Request PDF. Retrieved from [Link]
-
Bergman, J. (2003). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]
- Şenol, H., et al. (2023). New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies. Chemistry & Biodiversity, 20(8), e202300773.
- Brozic, P., et al. (2011). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 21(16), 4813-4816.
-
Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
- Shevchuk, M. I., et al. (2018). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 112-119.
- Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851-856.
- Stuart, D. R., et al. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds.
- Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Google Patents.
- Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development and Research, 3(2), 265-271.
-
Gierse, J. K., et al. (1996). Mechanism of Inhibition of Novel Cox-2 Inhibitors. Request PDF. Retrieved from [Link]
- Lima, L. M., et al. (2011). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 19(11), 3465-3473.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
- Rauf, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Future Medicinal Chemistry, 13(15), 1345-1361.
- Al-Ghananeem, A. M., et al. (2021).
- Coppola, D., et al. (2013). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Amino Acids, 45(5), 1017-1033.
- Vane, J. R., & Botting, R. M. (1998). The mechanism of action of aspirin. Thrombosis Research, 92(6 Suppl 2), S1-S11.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 4. ijddr.in [ijddr.in]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of LPS-induced inflammatory mediators by 3-hydroxyanthranilic acid in macrophages through suppression of PI3K/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. spectrabase.com [spectrabase.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. 2-[(Carboxymethyl)(methyl)amino]benzoic acid | C10H11NO4 | CID 686895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
